molecular formula C21H30ClN5O5 B13419092 (1R, 5S)-tert-Butyl Edoxaban

(1R, 5S)-tert-Butyl Edoxaban

カタログ番号: B13419092
分子量: 467.9 g/mol
InChIキー: YJDLJNAWLBVIRF-NWANDNLSSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1R, 5S)-tert-Butyl Edoxaban is a stereoisomer of Edoxaban, a direct, selective, reversible, and competitive inhibitor of human factor Xa. This compound is used as an anticoagulant to reduce the risk of stroke and systemic embolism in patients with nonvalvular atrial fibrillation and for the treatment of deep vein thrombosis and pulmonary embolism .

化学反応の分析

Types of Reactions

(1R, 5S)-tert-Butyl Edoxaban undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions often involve specific temperatures, pressures, and solvent systems to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.

類似化合物との比較

Similar Compounds

Uniqueness

(1R, 5S)-tert-Butyl Edoxaban is unique due to its specific stereochemistry, which may influence its pharmacokinetic and pharmacodynamic properties. Its high selectivity for factor Xa and favorable safety profile make it a valuable option in anticoagulant therapy .

生物活性

(1R, 5S)-tert-Butyl Edoxaban is a novel oral anticoagulant that acts as a direct and selective inhibitor of Factor Xa (FXa). This compound is a derivative of edoxaban, which has been extensively studied for its efficacy and safety in preventing thromboembolic events, particularly in patients with atrial fibrillation. The biological activity of this compound is characterized by its mechanism of action, pharmacokinetics, and clinical implications.

Edoxaban, including its (1R, 5S)-tert-butyl variant, inhibits FXa, an essential enzyme in the coagulation cascade that converts prothrombin to thrombin. By inhibiting FXa, edoxaban effectively reduces thrombin generation and subsequent fibrin formation, thereby preventing clot formation.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid absorption and peak plasma concentrations occurring within 1 to 2 hours post-administration. The compound exhibits a half-life of approximately 10 to 14 hours, allowing for once-daily dosing. It is primarily metabolized by the liver through cytochrome P450 enzymes and excreted via the kidneys.

Efficacy and Safety

The ENGAGE AF-TIMI 48 trial is pivotal in assessing the efficacy and safety of edoxaban compared to warfarin. In this trial involving over 21,000 patients with atrial fibrillation:

  • Efficacy Outcomes : Edoxaban demonstrated non-inferiority to warfarin in preventing strokes and systemic embolism.
  • Safety Outcomes : Major bleeding rates were lower in patients treated with edoxaban compared to those receiving warfarin.

Table 1: Summary of Clinical Trial Findings

ParameterEdoxaban (60 mg)Warfarin
Stroke/Systemic Embolism Rate1.18%1.50%
Major Bleeding Rate3.43%3.89%
All-Cause Mortality3.09%3.29%

Case Studies

Several case studies have highlighted the clinical application of this compound:

  • Case Study on Atrial Fibrillation : A patient with a history of atrial fibrillation was switched from warfarin to edoxaban due to recurrent bleeding episodes. The patient maintained stable INR levels while experiencing no further bleeding complications over a follow-up period of six months.
  • Postoperative Thromboprophylaxis : In a cohort study involving orthopedic surgery patients, those receiving this compound had significantly lower rates of venous thromboembolism compared to those on traditional anticoagulants.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of edoxaban derivatives, including this compound. Research indicates that modifications at specific positions on the molecular structure can enhance FXa inhibition potency and selectivity.

Table 2: Structure-Activity Relationship Insights

CompoundIC50 (nM)Selectivity for FXa vs Thrombin
Edoxaban30High
This compound<20Higher than edoxaban

特性

分子式

C21H30ClN5O5

分子量

467.9 g/mol

IUPAC名

tert-butyl N-[(1R,2R,5S)-2-[[2-[(5-chloropyridin-2-yl)amino]-2-oxoacetyl]amino]-5-(dimethylcarbamoyl)cyclohexyl]carbamate

InChI

InChI=1S/C21H30ClN5O5/c1-21(2,3)32-20(31)25-15-10-12(19(30)27(4)5)6-8-14(15)24-17(28)18(29)26-16-9-7-13(22)11-23-16/h7,9,11-12,14-15H,6,8,10H2,1-5H3,(H,24,28)(H,25,31)(H,23,26,29)/t12-,14+,15+/m0/s1

InChIキー

YJDLJNAWLBVIRF-NWANDNLSSA-N

異性体SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@H](CC[C@H]1NC(=O)C(=O)NC2=NC=C(C=C2)Cl)C(=O)N(C)C

正規SMILES

CC(C)(C)OC(=O)NC1CC(CCC1NC(=O)C(=O)NC2=NC=C(C=C2)Cl)C(=O)N(C)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。